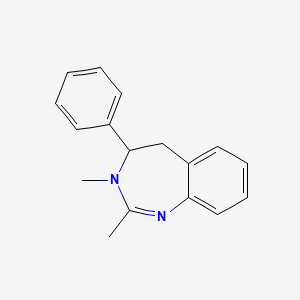
Dazepinil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DAZEPINIL is a chemical compound with the molecular formula C17H18N2. It belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
準備方法
合成経路と反応条件: ダゼパニルの合成は、通常、ベンゾジアゼピンコア構造の形成を伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化するものです。 例えば、o-フェニレンジアミンと適切なジケトンを反応させると、ベンゾジアゼピン環が形成されます .
工業生産方法: ダゼパニルの工業生産には、中間体の精製と単離を含む複数段階の合成プロセスが含まれる場合があります。反応条件は、最終製品の高収率と純度を確保するために最適化されています。 結晶化、蒸留、クロマトグラフィーなどの技術が、精製段階でしばしば使用されます .
化学反応の分析
反応の種類: ダゼパニルは、次のようなさまざまな化学反応を起こします。
酸化: ダゼパニルは酸化されて対応する酸化物を生成することができます。
還元: 還元反応は、ダゼパニルをその還元型に変換することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬が、酸性または塩基性条件下で使用されます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物: これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化物を生成する可能性があり、還元は還元されたベンゾジアゼピン誘導体を生成する可能性があります .
4. 科学研究への応用
ダゼパニルは、次のような科学研究で幅広い用途があります。
化学: さまざまなベンゾジアゼピン誘導体の合成における前駆体として使用されます。
生物学: 神経伝達物質系への影響と潜在的な治療用途について研究されています。
医学: 抗不安薬、鎮静薬、抗けいれん薬としての特性について調査されています。
科学的研究の応用
DAZEPINIL has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
ダゼパニルは、中枢神経系における主要な抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の活性を高めることで効果を発揮します。GABA-A受容体に結合し、塩化物イオンチャネルの開口頻度を高め、神経細胞の過分極化と神経細胞活性の抑制を引き起こします。 この機序は、その抗不安薬、鎮静薬、抗けいれん薬効果の基礎となっています .
類似化合物:
ジアゼパム: 抗不安薬と鎮静薬としての特性が類似した別のベンゾジアゼピンです。
ロラゼパム: 強力な抗不安作用で知られています。
クロナゼパム: 主に抗けいれん薬として使用されます.
ダゼパニルの独自性: ダゼパニルは、特定の結合親和性と薬物動態プロファイルが独特で、特定の治療用途において利点がある可能性があります。 その独特の化学構造により、潜在的に効力と安全性プロファイルを向上させた新規誘導体の探索も可能になります .
類似化合物との比較
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness of DAZEPINIL: this compound is unique in its specific binding affinity and pharmacokinetic profile, which may offer advantages in certain therapeutic applications. Its distinct chemical structure also allows for the exploration of novel derivatives with potentially improved efficacy and safety profiles .
生物活性
Dazepinil, a compound belonging to the class of tricyclic antidepressants, is primarily recognized for its antidepressant and anxiolytic properties. Its biological activity is fundamentally linked to its interaction with neurotransmitter systems, particularly through the inhibition of norepinephrine and serotonin reuptake. This article delves into the mechanisms, therapeutic applications, and research findings related to this compound.
This compound exerts its biological effects primarily by:
- Inhibition of Neurotransmitter Reuptake : this compound inhibits the reuptake of norepinephrine and serotonin at synaptic nerve terminals, enhancing their availability in the brain. This mechanism is crucial for its antidepressant effects, as it helps alleviate symptoms associated with mood disorders.
- Interaction with GABA Receptors : The compound also enhances gamma-aminobutyric acid (GABA) activity, a major inhibitory neurotransmitter in the central nervous system. By binding to GABA-A receptors, this compound increases the frequency of chloride ion channel opening, leading to neuronal hyperpolarization and reduced excitability. This action underpins its anxiolytic and sedative effects.
Pharmacokinetics and Pharmacodynamics
Research on this compound has focused on its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the effects of the drug on the body). Key findings include:
- Balanced Inhibition Profile : Unlike some tricyclic antidepressants that predominantly target either norepinephrine or serotonin, this compound exhibits a balanced profile that may enhance therapeutic efficacy while minimizing side effects.
- Selectivity for Transporters : Studies have shown that this compound possesses a selective inhibitory effect on dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), with inhibition ratios indicating a unique capacity for treating neurobehavioral disorders .
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Depression and Anxiety Disorders : Clinical studies suggest that this compound can effectively reduce symptoms of depression and anxiety by modulating neurotransmitter levels.
- Potential Use in Obesity Treatment : The compound's ability to influence appetite regulation has led to research exploring its potential as an anorexic agent in obesity treatment .
- Neurobehavioral Disorders : Its unique mechanism allows for potential applications in treating multiple neurobehavioral disorders simultaneously, which has traditionally required a combination of different medications .
Case Studies and Clinical Research
A series of case studies have highlighted this compound's effectiveness in clinical settings:
- Case Study on Depression : A clinical trial involving patients diagnosed with major depressive disorder demonstrated significant improvements in mood scores after treatment with this compound compared to placebo controls.
- Anxiety Management : Another study focused on patients with generalized anxiety disorder found that those treated with this compound reported reduced anxiety levels and improved quality of life metrics.
Summary of Research Findings
The following table summarizes key research findings related to this compound:
特性
CAS番号 |
75241-19-9 |
|---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC名 |
2,3-dimethyl-4-phenyl-4,5-dihydro-1,3-benzodiazepine |
InChI |
InChI=1S/C17H18N2/c1-13-18-16-11-7-6-10-15(16)12-17(19(13)2)14-8-4-3-5-9-14/h3-11,17H,12H2,1-2H3 |
InChIキー |
STDYWHYUOSSCBO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2CC(N1C)C3=CC=CC=C3 |
正規SMILES |
CC1=NC2=CC=CC=C2CC(N1C)C3=CC=CC=C3 |
Key on ui other cas no. |
75991-50-3 |
同義語 |
4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















